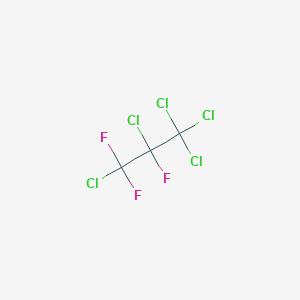
1,1,2-Trifluoropentachloropropane
Overview
Description
1,1,2-Trifluoropentachloropropane: is a halogenated organic compound with the molecular formula C3Cl5F3 . It is characterized by the presence of three fluorine atoms and five chlorine atoms attached to a propane backbone. This compound is known for its stability and unique chemical properties, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,2-Trifluoropentachloropropane can be synthesized through the chlorination of 1,1,2-trifluoropropane. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine atoms.
Industrial Production Methods: Industrial production of this compound often involves continuous processes to enhance efficiency and yield. One method includes the continuous introduction of 1,1,1,3-tetrachloropropane and chlorine into a reactor, where they undergo a gas-liquid-solid three-phase reaction in the presence of a solid oxide catalyst. This method offers advantages such as high product selectivity, stable catalyst performance, and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1,1,2-Trifluoropentachloropropane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or ammonia, typically under mild to moderate temperatures.
Reduction: Lithium aluminum hydride is used under anhydrous conditions to prevent hydrolysis.
Major Products:
Substitution Reactions: Products include partially fluorinated and chlorinated propanes.
Reduction Reactions: Products include less chlorinated derivatives of the original compound
Scientific Research Applications
1,1,2-Trifluoropentachloropropane has several applications in scientific research:
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of halogenated organic compounds.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, especially in the development of new drugs with halogenated structures.
Mechanism of Action
The mechanism of action of 1,1,2-Trifluoropentachloropropane involves its interaction with various molecular targets. The compound’s halogen atoms can participate in halogen bonding, influencing the reactivity and stability of the molecules it interacts with. The pathways involved include:
Halogen Bonding: The fluorine and chlorine atoms can form halogen bonds with electron-rich sites on other molecules, affecting their chemical behavior.
Electrophilic Interactions: The compound can act as an electrophile in reactions, facilitating the formation of new chemical bonds
Comparison with Similar Compounds
- 1,1,1,2,3-Pentachloro-2,3,3-trifluoropropane
- 1,1,2-Trichloro-1,2,2-trifluoroethane
Comparison: 1,1,2-Trifluoropentachloropropane is unique due to its specific arrangement of fluorine and chlorine atoms, which imparts distinct chemical properties compared to similar compounds. For instance, 1,1,1,2,3-Pentachloro-2,3,3-trifluoropropane has a different substitution pattern, affecting its reactivity and applications. Similarly, 1,1,2-Trichloro-1,2,2-trifluoroethane, while also halogenated, has a different molecular structure and thus different chemical behavior .
Properties
IUPAC Name |
1,1,1,2,3-pentachloro-2,3,3-trifluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Cl5F3/c4-1(9,2(5,6)7)3(8,10)11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIWFDMHGNDLDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)Cl)(C(Cl)(Cl)Cl)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Cl5F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80453974 | |
| Record name | AGN-PC-0NFB2Y | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80453974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2354-05-4 | |
| Record name | AGN-PC-0NFB2Y | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80453974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
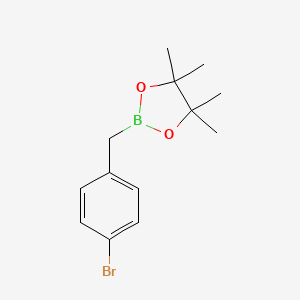
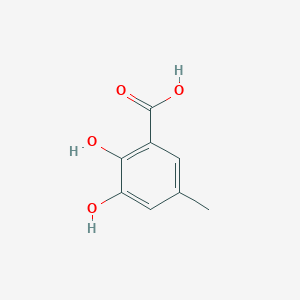
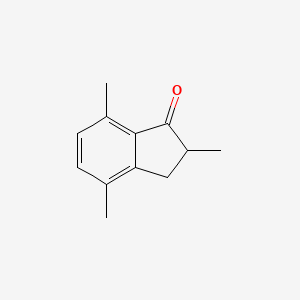
![4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde](/img/structure/B1600009.png)
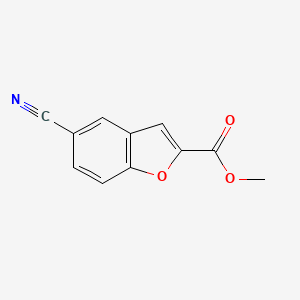
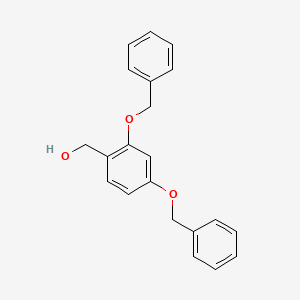
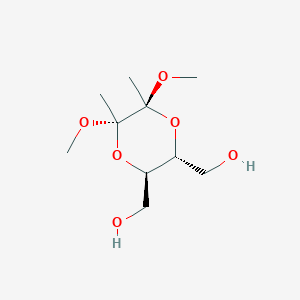
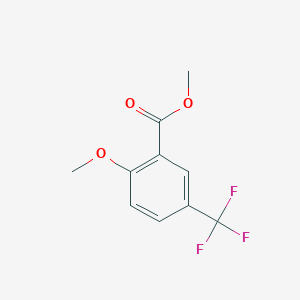
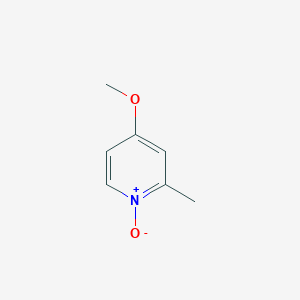
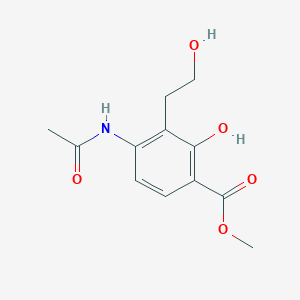
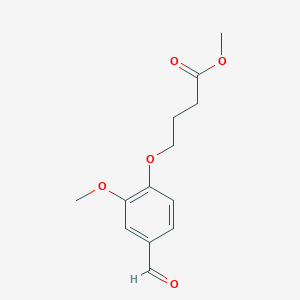
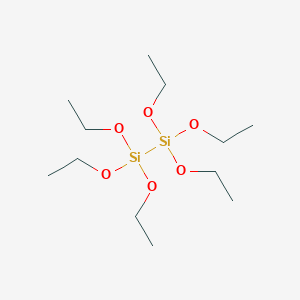

![2-Pentafluorophenyl-6.10b-dihydro-4H,5aH-5-oxo-3,10c-diaza-2-azoniacyclopenta[c]fluorene tetrafluoroborate](/img/structure/B1600026.png)
